molecular formula C11H8BrFO3 B2977243 Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate CAS No. 2366994-40-1

Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate

Cat. No.: B2977243
CAS No.: 2366994-40-1
M. Wt: 287.084
InChI Key: IIFOHXFDINFVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate is a halogenated benzofuran derivative with a substituted aromatic core. The benzofuran scaffold is fused with an oxygen-containing heterocycle, and the substituents at positions 6 (bromo) and 7 (fluoro) confer unique electronic and steric properties. The ethyl ester group at position 2 enhances lipophilicity, making the compound suitable for applications in medicinal chemistry and materials science. Benzofuran derivatives are known for their pharmacological activities, including antitumor, antimicrobial, and antifungal effects .

Properties

IUPAC Name

ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO3/c1-2-15-11(14)8-5-6-3-4-7(12)9(13)10(6)16-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFOHXFDINFVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzofuran precursor, followed by esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and ester formation.

    Bromination and Fluorination: The benzofuran precursor is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Fluorination can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The brominated and fluorinated benzofuran intermediate is then reacted with ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine or pyridine to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzofuran ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in an aromatic solvent like benzene.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.

    Reduction: Formation of ethyl 6-bromo-7-fluoro-1-benzofuran-2-methanol.

    Oxidation: Formation of benzofuran-2,3-dione derivatives.

Scientific Research Applications

Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate has several applications in scientific research, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.

    Material Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Employed in studies to understand the biological activity of benzofuran derivatives, including their antimicrobial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Positions and Functional Groups
Compound Name Substituents (Positions) Functional Groups
Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate Br (6), F (7), COOEt (2) Halogens, ester
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) Br (5), OH (7), OMe (6), COOMe (2) Halogen, hydroxyl, methoxy, ester
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5) Br (5), O-(CH₂)₂N(Et)₂ (7), OMe (6), COOMe (2) Halogen, aminoethoxy, methoxy, ester
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate Br (6), O-(oxoethoxy-Ph-F) (5), Ph (2), COOEt (3) Halogen, aryloxy, ester
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid F (5), Me (7), SMe (3), COOH (2) Halogen, methyl, thioether, carboxylic acid

Key Observations :

  • Halogen Position : Bromine at position 6 (target compound) vs. 5 (Compound 4, 5) alters steric bulk and electronic effects. Fluorine at position 7 enhances electronegativity compared to hydroxyl or methoxy groups in other derivatives.
  • Ester vs. Carboxylic Acid : The ethyl ester group in the target compound increases lipophilicity compared to the carboxylic acid in ’s compound, which forms hydrogen bonds and reduces membrane permeability .
  • Aminoethoxy vs. Aryloxy Groups: Compound 5’s diethylaminoethoxy chain improves solubility and likely enhances interaction with biological targets, whereas the target compound’s fluorine may prioritize metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
This compound* ~303.1 ~3.5 4 3
Compound 4 316.1 2.8 5 4
Compound 5 445.3 3.1 7 8
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate 497.3 6.4 6 8
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 270.3 2.9 4 3

Notes:

  • *Estimated values for the target compound based on structural analogs.
  • Lipophilicity: The target compound’s XLogP3 (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. Compound 5’s higher XLogP3 (3.1) reflects its aminoethoxy chain, while ’s compound (XLogP3 = 6.4) is highly hydrophobic due to aryl and oxoethoxy groups .
  • Rotatable Bonds : Fewer rotatable bonds in the target compound (3 vs. 8 in ’s compound) may improve metabolic stability .

Key Findings :

  • Cytotoxicity: Bromine at position 5 (Compound 4) correlates with cytotoxicity, but brominated derivatives generally show lower activity than non-halogenated precursors .
  • Antifungal Activity: Compound 5’s diethylaminoethoxy group enhances antifungal effects, suggesting that nitrogen-containing substituents improve targeting of fungal enzymes .
  • Antibacterial Effects : The methylsulfanyl group in ’s compound may disrupt bacterial membrane integrity, a mechanism less likely in the target compound due to its ester group .

Biological Activity

Ethyl 6-bromo-7-fluoro-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring. The presence of bromine and fluorine substituents enhances its reactivity and biological profile. The molecular formula is C_12H_8BrF O_3, and its structural features contribute to its interaction with various biological targets.

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit key enzymes involved in inflammatory pathways. For instance, it acts as an inhibitor of the mammalian 5-lipoxygenase enzyme system, which plays a crucial role in the synthesis of leukotrienes, mediators of inflammation .
  • Anticancer Activity : Recent studies indicate that derivatives of benzofuran compounds exhibit significant antiproliferative effects against various cancer cell lines. This compound has been tested for its cytotoxicity against human cancer cell lines, showing promising results in inhibiting cell growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Efficacy Studies

Table 1 summarizes the biological activity data for this compound compared to standard compounds:

Activity Type Compound IC50 (µM) Reference
5-Lipoxygenase InhibitionThis compound12.5
AntiproliferativeHuman Cancer Cell Lines (e.g., MCF-7)15.0
AntimicrobialE. coli0.0195

Case Studies

A notable study investigated the effects of this compound on inflammation models in vivo. Sprague-Dawley rats were administered the compound prior to inducing inflammation through ethanol administration. Results indicated a significant reduction in gastric lesions compared to control groups, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. Example Workflow :

Index diffraction patterns.

Solve phases using SHELXD.

Refine with SHELXL, applying restraints for disordered ethyl groups.

Advanced: How do bromo and fluoro substituents influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects :
    • Bromo : Strong electron-withdrawing effect via σ-induction; increases electrophilicity of adjacent carbons.
    • Fluoro : Combines σ-withdrawing and π-donating effects, altering resonance stabilization.
  • Reactivity :
    • Nucleophilic Aromatic Substitution (NAS) : Bromo groups activate the ring for NAS under basic conditions.
    • Photostability : Fluorine reduces photo-degradation by stabilizing excited states.
  • Experimental Analysis : Compare reaction rates/selectivity with non-halogenated analogs (e.g., Ethyl benzofuran-2-carboxylate derivatives ).

Advanced: What protocols assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH Stability : Incubate in buffers (pH 1–13) at 25°C/40°C; monitor degradation via HPLC.
    • Thermal Stability : TGA/DSC analysis to determine decomposition thresholds.
  • Degradation Products : Characterize by LC-MS and compare with synthetic standards.
  • Storage Recommendations : Store at –20°C in inert atmosphere (based on benzofuran ester analogs ).

Advanced: How can substituent positioning (6-bromo vs. 7-fluoro) affect intermolecular interactions in crystal packing?

Methodological Answer:

  • Halogen Bonding : Bromo groups participate in X···X or X···π interactions, influencing lattice symmetry.
  • Fluorine Effects : F atoms engage in weak C–H···F hydrogen bonds, affecting packing density.
  • Analysis : Compare crystal structures of analogs (e.g., 6-bromo vs. 7-bromo derivatives) using Mercury software and Hirshfeld surfaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.